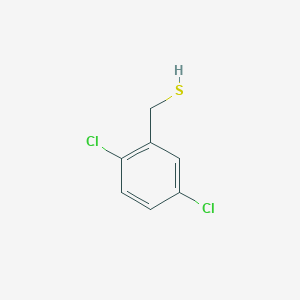

![molecular formula C24H29N3O6S2 B2530677 (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-56-4](/img/structure/B2530677.png)

(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

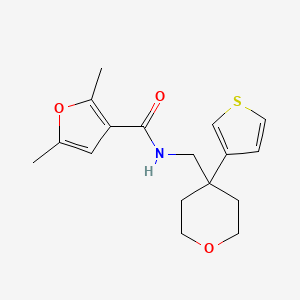

The compound "(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" is a complex molecule that appears to be related to a family of compounds used in the modification of cephalosporin antibiotics. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that often require careful control of reaction conditions to achieve the desired stereochemistry. For example, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and its structure confirmed by X-ray crystallography . Another related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, was synthesized through skeletal rearrangement from aminoisoxazoles, with the Z-isomer being selectively obtained through specific reaction conditions . These methods may provide a foundation for the synthesis of the compound , suggesting that similar strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using techniques such as X-ray crystallography, which provides unambiguous determination of stereochemistry . The presence of the Z-isomer is crucial for the biological activity of these compounds, and the precise arrangement of atoms within the molecule can significantly impact its chemical properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of imino and thiazolyl groups, which are common in cephalosporin side chains. For instance, the reaction of aminoisoxazoles with alkoxycarbonyl isothiocyanates leads to the formation of thiadiazolyl acetates, which are then converted into the target compound through reactions with O-methylhydroxylamine or similar reagents . The synthesis of a benzothiazolyl thioester from a condensate involving an amino thiazolyl and an oxyimino group also exemplifies the type of reactions that may be relevant for the compound of interest .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do provide information on similar molecules. These compounds are generally solid at room temperature and their physical properties such as melting point, solubility, and stability are influenced by their specific functional groups and stereochemistry. The chemical properties, including reactivity and the ability to undergo further chemical transformations, are also determined by these molecular features. The Z-isomer configuration is particularly important for the biological activity of cephalosporin antibiotics, indicating that the stereochemistry of the compound would be a key factor in its properties and potential applications .

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives, structurally related to the given compound, were synthesized and evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors. These compounds showed significant inhibitory potency, highlighting their potential as novel drugs for the treatment of diabetic complications (Sher Ali et al., 2012).

Novel Ring Transformations

Substituted (1,2-benzisoxazol-3-yl) acetates, related to the subject compound, undergo novel ring transformations under the treatment with strong bases, producing various derivatives that could have implications in the development of new chemical entities (S. Ueda et al., 1988).

Synthesis of Key Intermediates

The compound is a key intermediate for the synthesis of Cefixime and Carumonam, indicating its importance in the pharmaceutical industry for developing antibiotic therapies (Tian Da-kui, 2009).

Catalysis and Oxidation

Research also encompasses the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y, acting as efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This application is crucial for developing new catalytic processes in synthetic chemistry (M. Ghorbanloo et al., 2017).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and characterized, showing good antimicrobial activity against various bacterial strains. This research suggests the potential of these compounds in developing new antimicrobial agents (N. Mishra et al., 2019).

Eigenschaften

IUPAC Name |

methyl 2-[2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O6S2/c1-5-7-14-26(6-2)35(30,31)19-11-8-17(9-12-19)23(29)25-24-27(16-22(28)33-4)20-13-10-18(32-3)15-21(20)34-24/h8-13,15H,5-7,14,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQYWZRVHKQLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2530596.png)

![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)

![N-(2-Aminoethyl)-1-[2-(2,3-dihydro-1H-inden-1-yl)acetyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B2530602.png)

![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2530613.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2530617.png)